2,6-Di-tert-butyl-4-methylphenol

Catalog No.
S522352
CAS No.
128-37-0
M.F
C15H24O
C15H24O
C6H2(OH)(CH3)(C(CH3)3)2
M. Wt
220.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Di-tert-butyl-4-methylphenol

CAS Number

128-37-0

Product Name

2,6-Di-tert-butyl-4-methylphenol

IUPAC Name

2,6-ditert-butyl-4-methylphenol

Molecular Formula

C15H24O
C15H24O
C6H2(OH)(CH3)(C(CH3)3)2

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3

InChI Key

NLZUEZXRPGMBCV-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Insoluble in water and propane- 1,2-diol; Freely soluble in ethanol
In water, 0.6 mg/L at 25 °C
In water, 0.4 mg/L at 20 °C
Insoluble in water
Freely soluble in toluene; soluble in methanol, isopropanol, methyl ethyl ketone, acetone, cellosolve, benzene, most hydrocarbon solvents, ethanol, petroleum ether, liquid petrolatum (white oil): 0.5% wt/wt; more sol in food oils and fats than butylated hydroxyanisol; good solubility in linseed oil. Insoluble in propylene glycol
For more Solubility (Complete) data for 2,6-DI-T-BUTYL-P-CRESOL (6 total), please visit the HSDB record page.
0.0006 mg/mL at 25 °C
Solubility in water, g/100ml at 25Â °C: 0.00006
0.00004%

Synonyms

2,6 Di t butyl 4 methylphenol, 2,6 Di tert butyl 4 methylphenol, 2,6 Di tert butyl p cresol, 2,6-Bis(1,1-dimethylethyl)-4-methylphenol, 2,6-Di-t-butyl-4-methylphenol, 2,6-di-tert-butyl-4-methylphenol, 2,6-Di-tert-butyl-p-cresol, 4 Methyl 2,6 ditertbutylphenol, 4-Methyl-2,6-ditertbutylphenol, BHT, Butylated Hydroxytoluene, Butylhydroxytoluene, Di tert butyl methylphenol, di-tert-butyl-methylphenol, Dibunol, Hydroxytoluene, Butylated, Ionol, Ionol (BHT)

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

The exact mass of the compound Butylhydroxytoluene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)2.72e-06 minsoluble in water and propane- 1,2-diol; freely soluble in ethanol0.0006 mg/ml at 25 °cin water, 0.6 mg/l at 25 °cin water, 0.4 mg/l at 20 °cinsoluble in waterfreely soluble in toluene; soluble in methanol, isopropanol, methyl ethyl ketone, acetone, cellosolve, benzene, most hydrocarbon solvents, ethanol, petroleum ether, liquid petrolatum (white oil): 0.5% wt/wt; more sol in food oils and fats than butylated hydroxyanisol; good solubility in linseed oil. insoluble in propylene glycolsoluble in ethanol, acetone, benzene, petroleum ether; insoluble in alkalisoluble in naphtha; insoluble in 10% sodium hydroxide0.0006 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.000060.00004%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759563. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2,6-Di-tert-butyl-4-methylphenol (BHT, CAS: 128-37-0) is a primary sterically hindered phenolic antioxidant widely procured to inhibit autoxidation in hydrocarbons, polymers, and lipophilic matrices. By donating a hydrogen atom to peroxyl radicals, BHT terminates oxidative chain reactions, while its dual ortho-tert-butyl groups sterically shield the resulting phenoxyl radical, preventing pro-oxidant side reactions. In industrial procurement, BHT is the baseline standard for stabilizing bulk liquid fuels, lubricating oils, and laboratory ethers (e.g., THF, diethyl ether) against peroxide formation. Its low molecular weight (220.35 g/mol) and high lipophilicity make it highly soluble in non-polar media, offering a cost-effective, highly mobile stabilization solution for ambient and moderate-temperature applications where high-molecular-weight, non-volatile antioxidants are unnecessary or insoluble [1].

Substituting BHT with other common antioxidants fundamentally alters phase distribution, migration kinetics, and thermal behavior. Replacing BHT with high-molecular-weight hindered phenols like Irganox 1010 reduces volatility but severely limits mobility; BHT’s rapid migration is essential for protecting the headspace in sealed containers and active packaging, a function Irganox 1010 cannot perform. Conversely, substituting BHT with more polar antioxidants like propyl gallate (PG) introduces solubility bottlenecks in pure hydrocarbon streams, often requiring co-solvents. While tert-butylhydroquinone (TBHQ) or butylated hydroxyanisole (BHA) may offer higher absolute radical scavenging rates, BHT provides a unique balance of extreme steric hindrance—preventing secondary radical propagation—and superior cost-efficiency for bulk volume stabilization [1].

Oxidation Induction Time (OIT) Extension in Biofuels

In comparative oxidative stability testing of biodiesel, the addition of BHT significantly extends the Oxidation Induction Time (OIT) compared to baseline and specific in-class alternatives. For a baseline biodiesel with an uninhibited OIT of 3.72 hours, the addition of BHT (at a 0.1% loading) successfully extended the OIT to exceed the stringent 6-hour commercial standard. In direct comparison, BHT outperformed BHA in extending OIT under identical conditions, providing a more robust stabilization profile for long-term bulk storage of fatty acid methyl esters (FAME) [1].

Evidence DimensionOxidation Induction Time (OIT)
Target Compound DataBHT (0.1% loading): >6.0 hours
Comparator Or BaselineUninhibited baseline: 3.72 hours; BHA (0.1% loading): Inferior to BHT
Quantified Difference>60% increase in OIT, achieving regulatory compliance
ConditionsBiodiesel (FAME) matrix, Rancimat/OIT testing

Validates BHT as a highly effective, compliance-enabling additive for bulk fuel and lipid procurement where BHA fails to provide sufficient long-term stability.

Radical Scavenging Kinetics and Steric Shielding

The kinetic rate constant for the reaction of BHT with peroxyl radicals is highly specific due to its molecular geometry. BHT exhibits a trapping rate constant of approximately 1.2 × 10^4 M^-1 s^-1. While this is lower than that of BHA (7.8 × 10^4 M^-1 s^-1) which possesses a para-methoxy group, BHT's dual ortho-tert-butyl groups provide superior steric shielding of the resulting phenoxyl radical. This extreme steric hindrance prevents the BHT radical from participating in unwanted secondary chain-initiation reactions, a critical safety feature in bulk monomer and ether storage [1].

Evidence DimensionPeroxyl radical trapping rate constant
Target Compound DataBHT: ~1.2 × 10^4 M^-1 s^-1
Comparator Or BaselineBHA: ~7.8 × 10^4 M^-1 s^-1
Quantified DifferenceBHT reacts slower but forms a significantly more stable, sterically shielded radical
ConditionsKinetic measurement of hindered phenols reacting with peroxyl radicals

Explains why BHT is preferred for long-term storage of reactive monomers and ethers, as its stabilized radical will not inadvertently trigger polymerization or oxidation.

Migration Kinetics and Headspace Protection

BHT’s relatively low molecular weight and higher vapor pressure drive rapid migration through polymer matrices compared to high-molecular-weight stabilizers. In migration studies of polypropylene (PP) sheets under severe processing conditions, BHT migrated significantly faster into food simulants and headspace environments than Irganox 1010 (I-1010). This rapid mobility allows BHT to act as a volatile antioxidant, continuously replenishing the surface and protecting the vapor phase (headspace) of packaged goods or sealed fuel tanks, a protective mechanism inaccessible to non-volatile alternatives [1].

Evidence DimensionPolymer migration rate and volatility
Target Compound DataBHT (MW 220.35 g/mol): Rapid migration and high headspace partitioning
Comparator Or BaselineIrganox 1010 (MW 1177.6 g/mol): Slow migration, negligible volatility
Quantified DifferenceBHT provides active vapor-phase protection; Irganox 1010 remains locked in the polymer matrix
ConditionsPolypropylene (PP) sheets subjected to thermal and extraction testing

Justifies the selection of BHT in packaging films and sealed containers where vapor-phase oxidation inhibition is required.

Non-Polar Phase Solubility and Formulation Compatibility

BHT exhibits exceptional solubility in purely non-polar matrices, which dictates its selection over more polar antioxidants. While propyl gallate (PG) is highly effective, it has poor solubility in pure oils and hydrocarbons, often requiring the addition of co-solvents like propylene glycol. BHT, conversely, integrates seamlessly into pure lipid, lubricant, and petrochemical streams without altering the solvent profile or requiring complex emulsification, ensuring homogeneous protection throughout the bulk liquid [1].

Evidence DimensionSolubility in non-polar matrices (hydrocarbons/oils)
Target Compound DataBHT: Highly soluble, requires no co-solvents
Comparator Or BaselinePropyl Gallate (PG): Poorly soluble, requires propylene glycol or similar carriers
Quantified DifferenceBHT allows for direct, single-component addition to non-polar bulk liquids
ConditionsFormulation of antioxidants into bulk oils, fuels, and lubricants

Crucial for procurement in the petrochemical and lubricant industries where the introduction of polar co-solvents is unacceptable.

Bulk Biodiesel and Lubricant Stabilization

Due to its excellent solubility in non-polar matrices and proven ability to extend Oxidation Induction Time (OIT) past regulatory thresholds without the need for co-solvents, BHT is the optimal choice for the long-term storage stabilization of bulk biodiesel (FAME) and industrial biolubricants[1].

Peroxide Inhibition in Laboratory and Industrial Ethers

Leveraging its extreme steric hindrance, BHT is widely procured to stabilize ethers such as tetrahydrofuran (THF) and diethyl ether. The highly stable BHT radical prevents the formation of explosive peroxides without initiating unwanted secondary reactions during long-term solvent storage [2].

Active Antioxidant Packaging Films

BHT's rapid migration kinetics and controlled volatility make it ideal for incorporation into polyolefin packaging films. Unlike high-molecular-weight stabilizers, BHT migrates to the polymer surface and partitions into the headspace, providing active vapor-phase protection to the enclosed product [3].

Physical Description

Butylated hydroxytoluene is a white crystalline solid. (NTP, 1992)
Dry Powder; Water or Solvent Wet Solid; Liquid; Other Solid; Liquid, Other Solid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid
White, crystalline or flaked solid, odourless or having a characteristic faint aromatic odour
White to pale-yellow, crystalline solid with a slight, phenolic odor; (food preservative); [NIOSH]
Solid
COLOURLESS-TO-PALE-YELLOW CRYSTALS OR POWDER.
White to pale-yellow, crystalline solid with a slight, phenolic odor.
White to pale-yellow, crystalline solid with a slight, phenolic odor. [food preservative]

Color/Form

White, crystalline solid
Crystals
Pale yellowish crystalline powder
White to pale-yellow, crystalline solid.

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

220.182715385 Da

Monoisotopic Mass

220.182715385 Da

Boiling Point

509 °F at 760 mmHg (NTP, 1992)
265 °C
265.00 °C. @ 760.00 mm Hg
265Â °C
509 °F

Flash Point

260 °F (NTP, 1992)
260 °F
127.0 °C (260.6 °F) - closed cup
260 °F (127 °C) open cup
261 °F (127 °C) closed cup
127Â °C c.c.
261 °F

Heavy Atom Count

16

Taste

Tasteless

Vapor Density

7.6 (Air = 1)
Relative vapor density (air = 1): 7.6

Density

1.048 at 68 °F (NTP, 1992) - Denser than water; will sink
1.048 at 20 °C/4 °C
Density: 0.8937 g/cu cm at 75 °C
1.03-1.05 g/cm³
1.05

LogP

5.1 (LogP)
5.10
log Kow = 5.10
5.1

Odor

Very faint, musty, occasional cresylic-type odor

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides.
When heated to decomposition it emits acrid smoke and fumes.

Appearance

Butylated hydroxytoluene is a white crystalline solid. (NTP, 1992),DryPowder; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid; PelletsLargeCrystals, OtherSolid,White, crystalline or flaked solid, odourless or having a characteristic faint aromatic odour,Solid,COLOURLESS-TO-PALE-YELLOW CRYSTALS OR POWDER.,White to pale-yellow, crystalline solid with a slight, phenolic odor.,White to pale-yellow, crystalline solid with a slight, phenolic odor. [food preservative]

Melting Point

156 to 160 °F (NTP, 1992)
70 °C
71 °C
70Â °C
158 °F

UNII

1P9D0Z171K

GHS Hazard Statements

Aggregated GHS information provided by 6783 companies from 87 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 308 of 6783 companies. For more detailed information, please visit ECHA C&L website;
Of the 86 notification(s) provided by 6475 of 6783 companies with hazard statement code(s):;
H400 (46.83%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (89.16%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2,6-Di-t-butyl-p-cresol, also known as BHT or butylated hydroxytoluene, is a white to pale-yellow, crystalline solid. It has a slightly musty odor and is tasteless. 2,6-Di-t-butyl-p-cresol is very slightly soluble in water. USE: 2,6-Di-t-butyl-p-cresol is an important commercial chemical used as a preservative in foods, cosmetics and personal care products, paints, inks, animal feeds and many commercial products. EXPOSURE: Workers that use 2,6-di-t-butyl-p-cresol may breathe in mists or have direct skin contact. The general population may be exposed by vapors, skin contact and consumption of food. If 2,6-di-t-butyl-p-cresol is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will move into air from moist soil and water surfaces; however, absorption to soil and sediment will slow this process. It is not expected to move through soil. It will be broken down slowly by microorganisms, and is expected to build up in fish. RISK: Ingestion of 2,6-di-t-butyl-p-cresol at levels found in food has not been associated with any toxic effects. It is considered a "GRAS" (generally recognized as safe) food additive by the U.S. Food and Drug Administration. Mild allergic reactions have been reported in some sensitive individuals (runny nose, headache, flushing, worsening of asthma symptoms). Accidental or intentional ingestion of extremely large amounts of 2,6-di-t-butyl-p-cresol may cause brief dizziness, unsteadiness, slurred speech or loss of consciousness in non-allergic individuals; no permanent effects were observed in these cases. 2,6-Di-t-butyl-p-cresol is a slight respiratory irritant in laboratory animals. No other data regarding the potential toxic effects of breathing 2,6-di-t-butyl-p-cresol were available. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed to 2,6-di-t-butyl-p-cresol before and/or during pregnancy. Lung and liver tumors developed in some studies with laboratory animals exposed to 2,6-di-t-butyl-p-cresol in feed; however, increased tumors may have been associated with increased life-span in exposed animals (compared to unexposed), rather than exposure to the chemical. No evidence of carcinogenicity was found in other laboratory animal studies, and some studies found that 2,6-di-t-butyl-p-cresol decreased the risk of tumor development. The potential for 2,6-di-t-butyl-p-cresol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 14th Report on Carcinogens. The International Agency for Research on Cancer determined that 2.6-di-t-butyl-p-cresol is not classifiable as to its carcinogenicity to humans based on lack of human data and limited evidence in laboratory animals. (SRC)

Therapeutic Uses

/EXPL THER/ /The objective was to/ evaluate the efficacy of potential therapeutics in Rdh8(-/-)Abca4(-/-) mice, a rodent model of human age-related macular degeneration (AMD). Therapeutic efficacy of several antioxidant agents (ascorbic acid, alpha-lipoic acid, alpha-tocopherol, Mn(III)-tetrakis(4-benzoic acid)-porphyrin, and butylated hydroxytoluene), an immunosuppressive agent with antivascular endothelial growth factor (VEGF) activity (sirolimus, also known as rapamycin), a retinoid cycle inhibitor (retinylamine), and an artificial chromophore (9-cis-retinyl acetate) were evaluated side by side in a recently described murine model of AMD, the Rdh8(-/-)Abca4(-/-) mouse. This animal exhibits a retinopathy caused by delayed all-trans-retinal clearance resulting from the absence of both ATP-binding cassette transporter 4 (Abca4) and retinol dehydrogenase 8 (Rdh8) activities. Drug efficacy was evaluated by retinal histologic analyses and electroretinograms (ERGs). All tested agents partially prevented atrophic changes in the Rdh8(-/-)Abca4(-/-) retina with retinylamine demonstrating the greatest efficacy. A significant reduction of complement deposition on Bruch's membrane was observed in sirolimus-treated mice, although the severity of retinal degeneration was similar to that observed in antioxidant- and 9-cis-retinyl acetate-treated mice. Sirolimus treatment of 6-month-old Rdh8(-/-)Abca4(-/-) mice for 4 months prevented choroidal neovascularization without changing retinal VEGF levels. Mechanism-based therapy with retinylamine markedly attenuated degenerative retinopathy in Rdh8(-/-)Abca4(-/-) mice. ...
/EXPL THER/ The present study was undertaken to evaluate the possible ameliorating effect of butylated hydroxyl toluene (BHT), associated with ferric nitrilotriacetate (Fe-NTA)-induced oxidative stress and liver injury in mice. The treatment of mice with Fe-NTA alone enhances ornithine decarboxylase activity to 4.6 folds, protein carbonyl formation increased up to 2.9 folds and DNA synthesis expressed in terms of [(3)H] thymidine incorporation increased to 3.2 folds, and antioxidants and antioxidant enzymes decreased to 1.8-2.5 folds, compared with the corresponding saline-treated controls. These changes were reversed significantly (p < 0.001) in animals receiving a pretreatment of BHT. Our data show that BHT can reciprocate the toxic effects of Fe-NTA and can serve as a potent chemopreventive agent.

Pharmacology

Butylated Hydroxytoluene is an organic chemical composed of 4-methylphenol modified with tert-butyl groups at positions 2 and 6. Butylated hydroxytoluene (BHT) inhibits autoxidation of unsaturated organic compounds. BHT is used in food, cosmetics and industrial fluids to prevent oxidation and free radical formation.

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

Pro-oxidative effect of phenolic antioxidant (vitamin E) in combination with the initiators on human low-density lipoprotein is known. /It has been/ reported that oxidative stress induced by vitamin E in combination with the herbicide paraquat enhances structural chromosomal damage in cultured anuran leukocytes. In the present study, the phenolic antioxidant vitamin E-synthetic-analogue 2,6-di-tert-butyl-p-cresol (BHT) in combination with paraquat was found to enhance structural chromosomal damage in cultured Pelophylax (Rana) nigromaculatus leukocytes more than paraquat only and paraquat plus nicotinamido adenine dinucleotido phosphate served as positive control, although BHT only had no effect on induction of structural chromosomal damage. Paraquat plus BHT-enhanced structural chromosomal damage was inhibited by combination of the superoxide dismutase mimic Mn(III)tetrakis(1-methyl-4-pyridyl)porphyrin and the hydrogen peroxide scavenger catalase. In test based on reduction of paraquat cation, BHT was found to reduce paraquat cation chemically to paraquat monocation radical. These results suggest that BHT functions in chemically donating electron to paraquat and thereby induces an acute accumulation of reactive oxygen species, resulting in increase in chromosomal damage.
Promotion of lung tumors in mice by the food additive butylated hydroxytoluene (BHT) is mediated by electrophilic metabolites produced in the target organ. Identifying the proteins alkylated by these quinone methides (QMs) is a necessary step in understanding the underlying mechanisms. Covalent adducts of the antioxidant enzymes peroxiredoxin 6 and Cu,Zn superoxide dismutase were detected previously in lung cytosols from BALB/c mice injected with BHT, and complimentary in vitro studies demonstrated that QM alkylation causes inactivation and enhances oxidative stress. In the present work, adducts of another protective enzyme, carbonyl reductase (CBR), were detected by Western blotting and mass spectrometry in mitochondria from lungs of mice one day after a single injection of BHT and throughout a 28-day period of weekly injections required to achieve tumor promotion. BHT treatment was accompanied by the accumulation of protein carbonyls in lung cytosol from sustained oxidative stress. Studies in vitro demonstrated that CBR activity in lung homogenates was susceptible to concentration- and time-dependent inhibition by QMs. Recombinant CBR underwent irreversible inhibition during QM exposure, and mass spectrometry was utilized to identify alkylation sites at Cys 51, Lys 17, Lys 189, Lys 201, His 28, and His 204. Except for Lys 17, all of these adducts were eliminated as a cause of enzyme inhibition either by chemical modification (cysteine) or site-directed mutagenesis (lysines and histidines). The data demonstrated that Lys 17 is the critical alkylation target, consistent with the role of this basic residue in NADPH binding. These data support the possibility that CBR inhibition occurs in BHT-treated mice, thereby compromising one pathway for inactivating lipid peroxidation products, particularly 4-oxo-2-nonenal. These data, in concert with previous evidence for the inactivation of antioxidant enzymes, provide a molecular basis to explain lung inflammation leading to tumor promotion in this two-stage model for pulmonary carcinogenesis.

Vapor Pressure

0.01 mmHg (NIOSH, 2024)
0.01 [mmHg]
5.16X10-3 mm Hg at 25 °C
Vapor pressure, Pa at 20Â °C: 1.3
0.01 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

128-37-0
950-56-1

Absorption Distribution and Excretion

The biliary metabolism of BHT, BHT-COOH, BHT-OH, and BHT-aldehyde was compared after i.p. or intravenous administration to male Wistar rats. For all four test compounds, the major metabolites in enterohepatic circulation were BHT-COOH and its ester glucuronide. ... Total biliary excretion after treatment with BHT or BHT-aldehyde was less after i.v. dosing than after i.p. dosing. ...
Rats and humans received single doses of BHT. Male Wistar rats (n=2-10) were treated with 20 to 200 mg/kg BHT. Human subjects were treated with 0.5 mg/kg BHT (seven non-smoking males). In rats, kinetic parameters increased dose-dependently. Rats excreted ~10% of the high dose as unchanged BHT in the feces, mostly on day 1. Urinary excretion of BHT-COOH was little more than 1%, in decreasing amounts, on days 1 to 4. In humans, the mean plasma concentration-time profile was decreased as compared to that of rats. Unchanged BHT was not detected in the feces, and urinary excretion of BHT-COOH was 0 to 5.5%.
After a single dose of [(14)C]BHT /to human males/ at least two-thirds of the radioactivity is excreted in urine, with the major portion appearing within 24 hr of dosing. As occasional assays demonstrated a fecal excretion of about one-half of that in urine, it is probable that the remainder of the radioactivity was excreted by this route. The bulk of the radioactivity appears on the first day after dosing, and thereafter a progressively diminishing slight excretion continues for a considerable period. ...
Solutions of BHT (10 mg/L) were prepared in polyethylene glycol 400-normal saline (1:1). The solutions were infused in rabbits for <2 minutes at a constant rate of 2 mL/min to provide a total dose of 10 mg/kg. Blood samples were collected at 0, 0.085, 0.173, 0.33, 0.50, 0.75, 1, 1.15, 2.0, 3.0, 4.0, 6.0 and 12 hours and thereafter twice per day for 2 days and daily for 3 days. Blood samples were analyzed for their concentration of BHT using a highly sensitive and specific GLC method. The fast disposition phase half-life of BHT was approximately 1 hour and the slow disposition phase decayed with a half-life of >11 days. These data suggest rapid accumulation and slow clearance from the body. BHT tends to be stored in body tissues upon multiple dosing and more than a 16-fold accumulation of BHT is possible on daily exposure.
For more Absorption, Distribution and Excretion (Complete) data for 2,6-DI-T-BUTYL-P-CRESOL (7 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of BHT has been investigated extensively in rabbits, rat, mice and man. The principle routes of metabolism of BHT in all species involve oxidation of the para-methyl and of one, or both, of the tert-butyl substituents. Neither mechanism is mutually exclusive. Oxidation of the methyl-group is catalyzed by the microsomal enzyme, BHT-oxidase and several derivatives including the quinone-methide, 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone and 4-hydroxy-4-methyl-2,6-di-tert-butyl-cyclahexe-2,5-dienone have been identified in rat liver. Whereas oxidation of the para-methyl substituent is the major route of metabolism in the rat and rabbit, where BHT-acid accounts for approximately 30% of the dose, some 30-40% of the dose in male and female mice and in man is excreted as metabolites involving oxidation of one or both of the tert-butyl groups. BHT is excreted principally in the urine in man whereas in rodents 50-80% is eliminated in the feces. This is presumed to be due to species differences in the molecular weight threshold for biliary excretion.
The biliary metabolism of BHT, BHT-COOH, BHT-OH, and BHT-aldehyde was compared after i.p. or intravenous administration to male Wistar rats. For all four test compounds, the major metabolites in enterohepatic circulation were BHT-COOH and its ester glucuronide. ... Total biliary excretion after treatment with BHT or BHT-aldehyde was less after i.v. dosing than after i.p. dosing. ...
A comparative metabolism study of BHT was conducted in mice and rats. In male and female DDY/Slc mice given single oral doses (20 or 500 mg/kg body weight) of BHT labelled with (14)C at the p-methyl group, (14)C was distributed mainly in the stomach, intestines, liver and kidney, and then excreted in the urine, feces and expired air. During the 7 days after treatment, 41-65, 26-50 and 69% of the (14)C dose was excreted in feces, urine and expired air, respectively, and the total recovery was 96-98%. Levels of (14)C in 21 male and 22 female tissues 7 days after treatment were less than 1 ug BHT equivalents/g tissue (ppm) in mice given 20 mg/kg and less than 11 ppm in mice given 500 mg/kg. When [(14)C]BHT was given orally to male mice at 20 mg/kg/day for 10 days, (14)C was rapidly excreted and did not exhibit any tendency to accumulate in any tissues. Thin-layer chromatography and high-performance liquid chromatography analyses showed that more than 43 metabolites were present in the urine and feces of both species, and all of these were identified to determine metabolic pathways for BHT in mice and rats. Major metabolic reactions of [(14)C]BHT in mice were the oxidation of the p-methyl group attached to the benzene nng and of the tert-butyl groups. The products from the latter reaction were cyclized to some extent by reacting with the adjacent phenolic OH group to give hemiacetals or lactones. The carboxyl derivatives from the p-methyl oxidation were conjugated with glucuronic acid. When single oral doses of 20 or 500 mg [(14)C]BHT/kg were given to male Sprague-Dawley rats, metabolites similar to those in mice were found. However, the major biotransformation was oxidation of the p-methyl group, and oxidation of the tert-butyl groups was a minor reaction in rats.
The principal metabolites of 2,6-di-tert-butyl-p-cresol (BC) in mouse bronchiolar Clara cells were 6-tert-butyl-2-(hydroxy-tert-butyl)p-cresol (BC-butOH; 4.4 +/- 1.1 pmol/10-6 cells/minute) and 2,6-di-tert-butyl-p-hydroxymethyl-phenol (BC-OH; 1.0 +/- 0.2 pmol/10-6 cells/minute). This metabolite pattern is nearly identical with that obtained with microsomes prepared from whole lungs. Quinone methide production occurred more readily from BC-butOH than from BC (0.52 +/- 0.14 compared to 0.41 +/- 0.06 pmol/10-6 cells/minute). The maximum concentration of the intermediate BC-butOH was very low relative to that of BC; similar quantities of the quinone methides were generated. Furthermore, two glutathion conjugates, expected from attack of BC-quinone methide and BC-butOH-quinone methide, were found. Incubation time was 15 minutes (Clara cells) or 10 minutes (microsomes).
Metabolite of BHT isolated from liver of orally treated male rats. Identified as 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone.
Oxidative metabolism (phase 1 reactions) mediated by the microsomal monooxygenase system is the major route for BHT degradation. Oxidation of the tert-butyl groups is most common in man. Gallates and 2-tert-butylhydroquinone are mainly metabolized by non-oxidative pathways (methylation or conjugation with sulphate and glucuronic acid). (A15352). In particular BHT is frequently metabolized to quinone methides (QMs) which are thought to be responsible for promoting tumor formation. One example of a QM is 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone (BHT-QM). QMs are strongly electrophilic and readily form adducts with proteins.

Wikipedia

Butylated_hydroxytoluene

Biological Half Life

Solutions of BHT (10 mg/L) were prepared in polyethylene glycol 400-normal saline (1:1). The solutions were infused in rabbits for <2 minutes at a constant rate of 2 mL/min to provide a total dose of 10 mg/kg. ... The fast disposition phase half-life of BHT was approximately 1 hour and the slow disposition phase decayed with a half-life of >11 days. ...

Use Classification

Food additives
Fragrance Ingredients
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Plastics -> Polymer Type -> N.a.
Cosmetics -> Antioxidant
Plastics -> Antioxidants

Methods of Manufacturing

The production of the important antioxidant 2,6-di-tert-butyl-4-methylphenol from 4-cresol and isobutene is carried out at 70 °C using H2SO4 as the catalyst.
BHT is produced commercially by the alkylation of para-cresol with isobutylene.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Synthetic Rubber Manufacturing
Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
Printing and Related Support Activities
Services
All Other Chemical Product and Preparation Manufacturing
All other Petroleum and Coal Products Manufacturing
Plastics Product Manufacturing
Printing Ink Manufacturing
Rubber Product Manufacturing
Petroleum Refineries
Adhesive Manufacturing
Transportation Equipment Manufacturing
Paint and Coating Manufacturing
Machinery Manufacturing
All Other Basic Organic Chemical Manufacturing
Miscellaneous Manufacturing
Wholesale and Retail Trade
Photographic Film, Paper, Plate, and Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: ACTIVE
BHA /butylated hydroxyanisole/and BHT (butylated hydroxytoluene) are monohydric phenolic antioxidants that, prior to their introduction and acceptance in the food industry, were used to protect petroleum against oxidative degumming.
Tocopherols, gum guaiac, and similar natural antioxidants usually lack potency in most products compared to combinations of BHA /butylated hydroxyanisole/, BHT, and propyl gallate.
Uniroyal, Koppers Company Inc and Sherwin-Williams Company together account for over 80% of the market

Analytic Laboratory Methods

Method: OSHA PV2108; Procedure: gas chromatography with a flame ionization detector; Analyte: di-tert-butyl-p-cresol; Matrix: air; Detection Limit: 0.333 ug/mL.
... Butylated hydroxytoluene ... extracted from ready-to-eat breakfast cereals with carbon disulfide and determined by GLC, using FID.
This study investigated the leaching of ingredients from several commercial dental composite resins cured with light emitting diode (LED), and immersed in methanol or water for 24 hr, respectively. The composites used were: Admira Dentin (VOCO), Artemis Schmelz (Enamel) (Ivoclar Vivadent), Els extra low shrinkage (Saremco Dental), Filtek Supreme XT Dentin (3 M ESPE), Gradia Direct (GC), Venus & Venus flow (Heraeus Kulzer), and XRV Herculite Prodigy Enamel (Kerr). From each dental composite four specimens with defined structure and 100-mg net weight were made. After the polymerization process, according to manufacturer's instructions, the specimens were immersed in either 1 mL water or 1 mL methanol and incubated at 37 degrees C for 24 hr. Eluted ingredients triethyleneglycoldimethacrylate (TEGDMA), 2,6-di-tert-butyl-4-methylphenol (BHT), and 4-N,N-dimethylaminobenzoicacidethylester (DMABEE) were detected and quantified using gas chromatography-mass spectrometry (GC-MS). The amounts of the detected analytes from 100 mg polymerized composites ranged between the following values: TEGDMA: 0-0.5 mg (water), 0-1.6 mg (methanol); BHT: 0-0.03 ug (water), 0-0.11 mg (methanol); and DMABEE: 0-0.11 mg (water), 0-1.4 mg (methanol). We conclude from the results that the elution rates into methanol and water differ significantly. Furthermore, it is concluded that all the determined amounts eluting from the composites are far below toxic-relevant concentrations.
A simple electrochemical method was developed for the single and simultaneous determination of butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) in food samples using square-wave voltammetry (SWV). A carbon composite electrode modified (MCCE) with copper (II) phosphate immobilized in a polyester resin was proposed. The modified electrode allowed the detection of BHA and BHT at potentials lower than those observed at unmodified electrodes. A separation of about 430 mV between the peak oxidation potentials of BHA and BHT in binary mixtures was obtained. The calibration curves for the simultaneous determination of BHA and BHT demonstrated an excellent linear response in the range from 3.4x10(-7) to 4.1x10(-5) mol/L for both compounds. The detection limits for the simultaneous determination of BHA and BHT were 7.2x10(-8) and 9.3x10(-8) mol/L, respectively. In addition, the stability and repeatability of the electrode were determined. The proposed method was successfully applied in the simultaneous determination of BHA and BHT in several food samples, and the results obtained were found to be similar to those obtained using the high performance liquid chromatography method with agreement at 95% confidence level.
For more Analytic Laboratory Methods (Complete) data for 2,6-DI-T-BUTYL-P-CRESOL (13 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.
General storage may be used. .. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045. Store in tightly closed containers in a cool, well-ventilated area away from oxidizing agents (such as peroxides, permanganates, chlorates, perchlorates, and nitrates).

Interactions

During the DPPH scavenging assay carried out in non polar and non protic solvents, such as toluene, BHT regenerates alpha-tocopherol from tocopheryl radical, whereas in polar and protic solvents, like methanol, no regeneration is observed due to a fast electron transfer reaction from the tocopheryl radical to the reactive DPPH radical. ... In the presence of a small amount of alcohol, the synergy is exalted and BHT regenerates twice as much alpha-tocopherol due to a nucleophilic addition of short alcohols on the BHT oxidation product, giving a new phenolic co-antioxidant.
The natural retinoid, retinyl acetate (RA), and the phenolic antioxidant, butylated hydroxytoluene (BHT), are both effective inhibitors of mammary carcinogenesis in rats. The present study was designed to determine if an increased inhibition of mammary carcinogenesis is obtained when RA and BHT are administered in combination. At age 50 days (time 0), virgin, female Sprague-Dawley rats received a single intragastric instillation of 16 mg of 7,12-dimethylbenz(a)anthracene dissolved in 1 mL sesame oil. Groups of 30 carcinogen-treated rats received Wayne Lab Chow supplemented with (per kg diet) 250 mg RA, 5000 mg BHT, or 250 mg RA plus 5000 mg BHT by the following schedule: -2 to +1 week; +1 week until the end of the experiment; -2 weeks to end; or none. Combined administration of RA plus BHT by the -2 weeks to end schedule was more effective in mammary cancer chemoprevention than was RA alone or BHT alone; the interaction of RA and BHT was additive. Similarly, administration of RA plus BHT by the -2 weeks to end protocol was more active in chemoprevention than was RA plus BHT administered either from weeks -2 to +1 or +1 week to end. Chronic exposure to RA plus BHT induced a high incidence of hepatic fibrosis and bile duct hyperplasia; these changes were not observed in controls and were seen in low incidence in animals exposed to RA only or BHT only. These data indicate that enhanced anticarcinogenic activity can be obtained through the use of "combination chemoprevention" regimens; however, chemopreventive compounds may interact not only to inhibit carcinogenesis but also to induce toxicity.
The individual and combined (binary mixtures) (anti)androgenic effect of butylparaben (BuPB), butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT) and propyl gallate (PG) was evaluated using the MDA-kb2 cell line. Exposing these cells to AR agonists results in the expression of the reporter gene (encoding for luciferase) and luminescence can be measured in order to monitor the activity of the reporter protein. In case of the evaluation of the anti-androgenic effect, the individual test compounds or binary mixtures were tested in the presence of a fixed concentration of a strong AR agonist (1000 pM 5-alpha-dihydrotestosterone; DHT). Cell viability was assessed using a resazurin based assay. For PG, this is the first report in the literature concerning its (anti)androgenic activity. In case of both individual and mixture testing none of the compounds or binary combinations showed androgenic activity. When tested in the presence of DHT, BuPB, BHA and BHT proved to be weak anti-androgens and this was confirmed during the evaluation of binary mixtures (BuPB+BHA, BuPB+BHT and BHA+BHT). Besides performing the in vitro testing of the binary combinations, two mathematical models (dose addition and response addition) were evaluated in terms of accuracy of prediction of the anti-androgenic effect of the selected binary mixtures. The dose addition model guaranteed a good correlation between the experimental and predicted data. However, no estimation was possible in case of mixtures containing PG, due to the lack of effect of the compound in case of the individual testing.
The aim of this study was to compare the effects of L-arginine (L-arg) and food-antioxidant butylated hydroxytoluene (BHT) against oxidative stress of Escherichia coli endotoxin (LPS) in the liver. Ninety Wistar albino rats were assigned in three groups. Rats received one of the following pre-treatment previous to 5 mg/kg LPS intraperitoneally: saline, L-arg (NO donor, 100 mg/kg), or BHT (250 mg/kg/day), for 3 days. At second, fourth and sixth hours, plasma nitrite-plus-nitrate, circulating liver enzymes, glutathione levels, superoxide dismutase, glutathione peroxidase activities were measured. The most remarkable liver injury was evident in BHT pre-treated animals at all time points compared to L-arg pre-treated rats. While BHT enhanced superoxide dismutase activities following LPS, glutathione decreased simultaneously compared to L-arg group. ...
For more Interactions (Complete) data for 2,6-DI-T-BUTYL-P-CRESOL (15 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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